(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid
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Overview
Description
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is a chiral amino acid derivative It is a stereoisomer of hydroxyproline, which is an important component of collagen in animal tissues
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid typically involves the stereoselective hydroxylation of proline derivatives. One common method is the catalytic asymmetric hydroxylation of proline using transition metal catalysts and chiral ligands. The reaction conditions often include the use of oxidizing agents such as hydrogen peroxide or molecular oxygen, and the reaction is carried out under controlled temperature and pH conditions to ensure high stereoselectivity .
Industrial Production Methods
In industrial settings, the production of this compound can be achieved through biocatalytic processes. Enzymes such as proline hydroxylase are used to catalyze the hydroxylation of proline in a highly specific manner. This method is advantageous due to its high efficiency, selectivity, and environmentally friendly nature .
Chemical Reactions Analysis
Types of Reactions
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups such as halogens or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are employed for substitution reactions.
Major Products Formed
Oxidation: Formation of 4-oxo-2-methylpyrrolidine-2-carboxylic acid.
Reduction: Formation of 4-hydroxy-2-methylpyrrolidine-2-methanol.
Substitution: Formation of 4-chloro-2-methylpyrrolidine-2-carboxylic acid or 4-amino-2-methylpyrrolidine-2-carboxylic acid.
Scientific Research Applications
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its role in collagen stability and its potential use in tissue engineering.
Medicine: Investigated for its therapeutic potential in treating conditions related to collagen deficiency, such as osteogenesis imperfecta.
Industry: Utilized in the production of biodegradable polymers and as a precursor for the synthesis of various pharmaceuticals
Mechanism of Action
The mechanism of action of (2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid involves its incorporation into collagen fibers, where it stabilizes the triple-helix structure of collagen. This stabilization is achieved through hydrogen bonding interactions between the hydroxyl group of the compound and the peptide backbone of collagen. The molecular targets include collagen fibrils, and the pathways involved are related to collagen biosynthesis and stabilization .
Comparison with Similar Compounds
Similar Compounds
(2S,4R)-4-Hydroxyproline: A closely related compound with similar structural properties but lacking the methyl group at the 2-position.
(2S,4R)-4-Hydroxy-1-methyl-2-pyrrolidinecarboxylic acid: Another derivative with a methyl group at the 1-position instead of the 2-position
Uniqueness
(2S,4R)-4-Hydroxy-2-methylpyrrolidine-2-carboxylic acid is unique due to the presence of both a hydroxyl group and a methyl group, which confer distinct stereochemical and electronic properties. These properties enhance its stability and reactivity, making it a valuable compound in various applications .
Properties
Molecular Formula |
C6H11NO3 |
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Molecular Weight |
145.16 g/mol |
IUPAC Name |
(2S,4R)-4-hydroxy-2-methylpyrrolidine-2-carboxylic acid |
InChI |
InChI=1S/C6H11NO3/c1-6(5(9)10)2-4(8)3-7-6/h4,7-8H,2-3H2,1H3,(H,9,10)/t4-,6+/m1/s1 |
InChI Key |
IWARIVJLIISIED-XINAWCOVSA-N |
Isomeric SMILES |
C[C@]1(C[C@H](CN1)O)C(=O)O |
Canonical SMILES |
CC1(CC(CN1)O)C(=O)O |
Origin of Product |
United States |
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